molecular formula C17H18FNO2 B5397681 N-(4-fluorobenzyl)-3-isopropoxybenzamide

N-(4-fluorobenzyl)-3-isopropoxybenzamide

Cat. No.: B5397681
M. Wt: 287.33 g/mol
InChI Key: YMUFCKDXWAXBJZ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-isopropoxybenzamide is a benzamide derivative characterized by a 4-fluorobenzyl group attached to the amide nitrogen and a 3-isopropoxy substituent on the benzoyl ring. This structural configuration imparts distinct electronic and steric properties, influencing its solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12(2)21-16-5-3-4-14(10-16)17(20)19-11-13-6-8-15(18)9-7-13/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUFCKDXWAXBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) Fluorine Position and Electronic Influence

  • N-(3-fluorophenyl)-4-hydroxybenzamide (): Features a 3-fluoro substituent on the phenyl ring and a hydroxyl group at the 4-position. The 3-fluoro vs. 4-fluoro substitution may also affect binding affinity due to differences in electronic effects .
  • (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (): Shares the 4-fluorobenzyl group but incorporates a piperidine-carboxamide core. This compound exhibited inhibitory activity against SARS-CoV-2, suggesting that the 4-fluorobenzyl moiety may enhance interactions with viral proteases or host receptors. The isopropoxy group in the target compound could confer distinct steric hindrance, impacting target selectivity .

(b) Functional Group Variations in Agrochemicals

  • Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and Fluazuron (): These benzamide-based pesticides feature urea linkages and halogen substituents. Diflubenzuron’s 2,6-difluoro substitution contrasts with the single 3-isopropoxy group in the target compound, highlighting how electron-withdrawing groups (e.g., fluorine) and bulky alkoxy substituents influence pesticidal activity by disrupting chitin synthesis in insects .

Physical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Biological Use Reference
N-(4-fluorobenzyl)-3-isopropoxybenzamide ~289.3 (calc.) 4-fluorobenzyl, 3-isopropoxy N/A Not specified -
Example 53 () 589.1 Pyrazolo-pyrimidinyl core 175–178 Not specified
Diflubenzuron 310.7 2,6-difluoro, urea linkage 230–232 Insect growth regulator
SARS-CoV-2 Inhibitor () ~435.5 (calc.) Piperidine-carboxamide N/A Antiviral

Notes:

  • The absence of melting point data for this compound underscores the need for further experimental characterization.

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